![molecular formula C18H19BrCl2N2O3S B2438331 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine CAS No. 2380193-81-5](/img/structure/B2438331.png)
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
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Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as BDBES, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Scientific Research Applications
Crystal Structure and Computational Studies
Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, including a compound similar to 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. Their research focused on understanding the molecular conformation and intermolecular interactions using X-ray diffraction and computational density functional theory (DFT) calculations. These studies provide valuable insights into the structural properties of such compounds, which can be essential for developing new materials or pharmaceuticals (Kumara et al., 2017).
Synthesis and Biological Activity
Mermer et al. (2018) explored the synthesis of various 1,2,4-triazole derivatives containing a piperazine nucleus. Their study included the development of new compounds through different synthetic methods, including microwave and ultrasound irradiation techniques. These compounds were evaluated for their biological activities such as antimicrobial and antioxidant properties, demonstrating the potential therapeutic applications of piperazine derivatives (Mermer et al., 2018).
Antimicrobial Properties
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, closely related to the piperazine compound . Their research demonstrated that some of these derivatives possess significant antimicrobial activities against various microorganisms. This highlights the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Research
Several studies have focused on synthesizing and evaluating piperazine derivatives for pharmaceutical applications. For instance, research by Romero et al. (1994) on bis(heteroaryl)piperazines provided insights into developing non-nucleoside HIV-1 reverse transcriptase inhibitors. Similarly, studies on cetirizine, a piperazine antihistamine, by Arlette (1991), highlight the significant role of piperazine derivatives in treating allergies and related conditions (Romero et al., 1994); (Arlette, 1991).
properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O3S/c1-2-26-17-6-4-3-5-16(17)22-7-9-23(10-8-22)27(24,25)18-12-15(21)14(20)11-13(18)19/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNBKCALEMMFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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